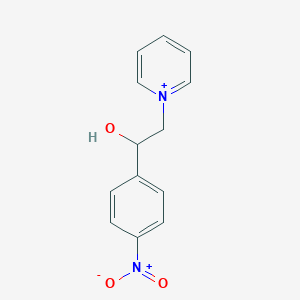
1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPE, and it is a derivative of pyridine that has a nitrophenyl group attached to it. The synthesis of NPE is a complex process that involves several steps, and it has been widely used in various research studies due to its unique properties.
作用機序
The mechanism of action of NPE is not well understood, but it is believed that the nitrophenyl group attached to the pyridine ring plays a crucial role in its fluorescent properties. When excited with light of a specific wavelength, NPE emits light at a longer wavelength, which can be detected using a fluorescence microscope or spectrofluorometer.
Biochemical and Physiological Effects:
NPE has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. This makes it an ideal compound for use in scientific research.
実験室実験の利点と制限
The advantages of using NPE in lab experiments include its unique fluorescent properties, its minimal biochemical and physiological effects, and its stability in various solvents. However, NPE has some limitations that need to be considered. It is sensitive to pH changes and can be quenched by certain compounds. It also has a relatively low quantum yield, which can limit its sensitivity in some experiments.
将来の方向性
There are several future directions for the use of NPE in scientific research. One potential application is in the study of protein-protein interactions. NPE can be used to label specific proteins, which can then be visualized using fluorescence microscopy. Another potential application is in the study of lipid membranes. NPE can be used to study the dynamics of lipid membranes and the interaction of lipids with other molecules. Finally, NPE can be used to study the transport of ions across cell membranes, which is an important process in many biological systems.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol is a unique compound that has been extensively studied for its potential applications in scientific research. Its fluorescent properties make it an ideal probe for studying various biological processes, and its minimal biochemical and physiological effects make it safe for use in cells and tissues. While there are some limitations to its use, NPE has several potential future directions in scientific research.
合成法
The synthesis of NPE involves the reaction of 4-nitrobenzaldehyde with pyridine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to obtain the final product, 1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol. This process has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
NPE has been widely used in scientific research due to its unique properties. It is a fluorescent compound that can be used as a probe to study various biological processes. NPE has been used to study the interaction of proteins and DNA, as well as the dynamics of lipid membranes. It has also been used to study the binding of ligands to receptors and the transport of ions across cell membranes.
特性
分子式 |
C13H13N2O3+ |
|---|---|
分子量 |
245.25 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol |
InChI |
InChI=1S/C13H13N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h1-9,13,16H,10H2/q+1 |
InChIキー |
QCVZBNIGROPKTI-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
正規SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)



![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)





![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
